molecular formula C10H9ClN4O2 B5816839 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B5816839
M. Wt: 252.66 g/mol
InChI Key: GJAUSCCFOSOKGW-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-(1H-1,2,4-triazol-5-yl) group at the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1H-1,2,4-triazole.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with 1H-1,2,4-triazole to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 5-chloro-2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide.

    Reduction: 5-chloro-2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide.

    Hydrolysis: 5-chloro-2-methoxybenzoic acid and 1H-1,2,4-triazole.

Scientific Research Applications

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzamide
  • 5-chloro-2-methoxy-N-(1H-1,2,3-triazol-5-yl)benzamide
  • 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-4-yl)benzamide

Uniqueness

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-17-8-3-2-6(11)4-7(8)9(16)14-10-12-5-13-15-10/h2-5H,1H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAUSCCFOSOKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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